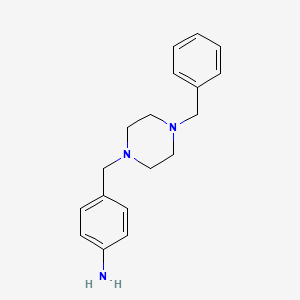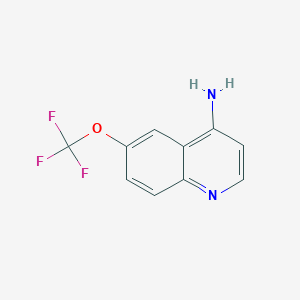
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is a chemical compound that is part of a broader class of benzylpiperazine derivatives. These compounds have been extensively studied due to their potential biological activities and applications in medicinal chemistry. The benzylpiperazine moiety is a common structural feature in molecules that interact with various biological targets, including receptors and enzymes, which makes derivatives like this compound of significant interest in drug discovery and development .
Synthesis Analysis
The synthesis of benzylpiperazine derivatives often involves the addition of benzylamine to various substrates. For instance, the addition of benzylamine to 4-chloro-β-nitrostyrene leads to the formation of 1-phenylethylene-1,2-diamines, which can be further processed to yield substituted phenylpiperazines . Another approach includes the reductive amination of intermediates with different substituted aromatic aldehydes, as seen in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones . These methods highlight the versatility and adaptability of synthetic routes to obtain benzylpiperazine derivatives.
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring attached to a benzyl group. The structural characterization of these compounds is typically achieved using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The molecular structure is crucial for the interaction of these compounds with biological targets, as it determines the nature and strength of these interactions.
Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions, including cyclization, reductive amination, and coupling reactions, to yield a diverse array of compounds with potential biological activities . The reactivity of the piperazine ring and the benzyl group allows for the introduction of various substituents, which can significantly alter the pharmacological profile of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring and the benzyl group. These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. The optimization of these properties is crucial for the development of benzylpiperazine derivatives as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Biological Properties
A study by Gevorgyan et al. (2017) detailed the synthesis and biological evaluation of derivatives showing anti-inflammatory, analgesic, and peripheral n-cholinolytic activity, highlighting the compound's potential in pain management and inflammation treatment (Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017).
Neurological Disorders
Compounds with the N-phenylpiperazine, N-benzylpiperazine, and 4-benzylpiperidine moieties, including variations of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, have been explored for their potential in treating Alzheimer's disease through their activity as selective butyrylcholinesterase inhibitors. Bajda et al. (2018) found significant activity in this context, which supports the exploration of these compounds as therapeutic options for neurodegenerative diseases (Bajda, Łątka, Hebda, Jończyk, & Malawska, 2018).
Antimicrobial Activity
A study conducted by Mandala et al. (2013) synthesized novel derivatives and evaluated their antimicrobial activity, demonstrating significant antibacterial and antifungal properties. This suggests a potential application of these compounds in combating infectious diseases (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Antitubercular Activity
The search for new scaffolds with antitubercular activity identified compounds derived from benzylpiperazine as potent antimicrobial agents against Mycobacterium tuberculosis, highlighting the potential for these compounds to contribute to tuberculosis treatment strategies (Bogatcheva, Hanrahan, Nikonenko, Samala, Chen, Gearhart, Barbosa, Einck, Nacy, & Protopopova, 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The compound has also been used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its antimicrobial and anticancer effects .
Biochemical Pathways
Given its antimicrobial and anticancer effects, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms or cells .
Result of Action
The result of the action of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is the inhibition of growth in targeted organisms or cells. This is evidenced by its significant antibacterial and antifungal activity, as well as its use in the synthesis of anticancer agents .
Propriétés
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOTIAYUKPHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592441 | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
422517-70-2 | |
| Record name | 4-[[4-(Phenylmethyl)-1-piperazinyl]methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422517-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)






![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

